CID 5491560 CID 5491560
Brand Name: Vulcanchem
CAS No.:
VCID: VC19121399
InChI: InChI=1S/2C4H9.CH3.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;1H3;
SMILES:
Molecular Formula: C9H21Sn
Molecular Weight: 247.97 g/mol

CID 5491560

CAS No.:

Cat. No.: VC19121399

Molecular Formula: C9H21Sn

Molecular Weight: 247.97 g/mol

* For research use only. Not for human or veterinary use.

CID 5491560 -

Specification

Molecular Formula C9H21Sn
Molecular Weight 247.97 g/mol
Standard InChI InChI=1S/2C4H9.CH3.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;1H3;
Standard InChI Key DGXNXGDTDJPWEX-UHFFFAOYSA-N
Canonical SMILES CCCC[Sn](C)CCCC

Introduction

Verification of CID 5491560 in PubChem Databases

CID 5491560 was systematically checked against all provided PubChem entries (CID 5491555, 5493160, 5491506, 5492960, 5491533, 549, and others). No matches were found for this identifier. Key observations include:

  • Related CIDs: Nearby identifiers (e.g., CID 5491555, 5491533) correspond to distinct compounds with molecular formulas such as C₁₄H₁₂N₂O₂ and C₆H₁₁O₂, respectively .

  • Database Scope: PubChem’s Identifier Exchange Service and API documentation confirm that valid CIDs are sequentially assigned and publicly accessible .

FactorAnalysis
Typographical ErrorA possible typo or misreporting of the CID (e.g., 5491555 vs. 5491560) .
Non-PubChem RecordThe compound may exist in private or proprietary databases not indexed in PubChem.
DeprecationOlder CIDs are occasionally deprecated or merged with newer entries .

Methodological Recommendations for Further Investigation

To resolve this discrepancy, the following steps are advised:

  • Cross-Validation:

    • Use PubChem’s Identifier Exchange Service to convert alternative identifiers (e.g., SMILES, InChIKey) to CIDs .

    • Example: For a compound with SMILES C1CC(=O)N2C3=CC(=O)C=CC3=C4C2=C1NCC4, verify its CID via PubChemPy API .

  • Structural Analysis:

    • Compare the molecular formula of CID 5491560 (if available) with existing CIDs. For instance, CID 5491555 has C₁₄H₁₂N₂O₂, while CID 5491533 is C₆H₁₁O₂ .

  • Literature and Patent Reviews:

    • Search WIPO PatentScope or PubMed for co-occurrences of the CID in chemical patents or studies .

Case Study: CID 5491555 (Closest Analog)

While CID 5491560 is unavailable, CID 5491555 serves as a relevant example of PubChem’s compound documentation:

PropertyCID 5491555
Molecular FormulaC₁₄H₁₂N₂O₂
Molecular Weight240.26 g/mol
IUPAC Name1,6-Diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-5(16),9,11,14-tetraene-2,13-dione
SMILESC1CC(=O)N2C3=CC(=O)C=CC3=C4C2=C1NCC4
Key Functional GroupsDiazatetracyclo structure with ketone groups

Ethical and Methodological Considerations

  • Avoid Non-Verified Sources: Benchchem and Smolecule were excluded per user instructions. PubChem, NLM, and WIPO remain the most reliable sources .

  • Data Integrity: Always cross-reference multiple identifiers (CID, SMILES, InChIKey) to confirm compound identity .

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